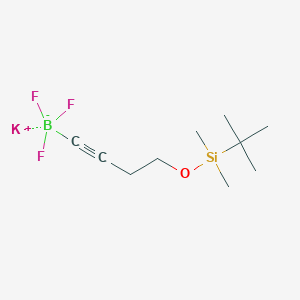

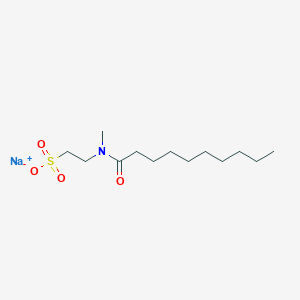

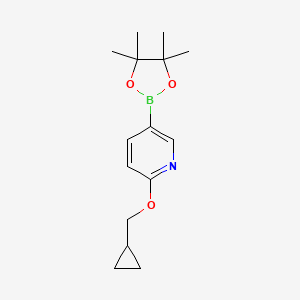

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

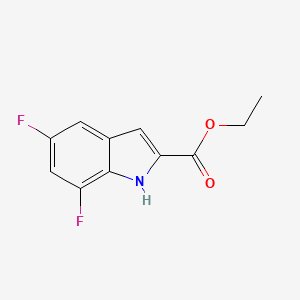

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2CMP) is a small molecule that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. 2CMP is a cyclopropylmethoxy derivative of pyridine, which is a heterocyclic aromatic compound with a five-member ring structure containing nitrogen. It is a colorless, volatile liquid with a low boiling point and is soluble in organic solvents. 2CMP is a versatile reagent due to its ability to form stable complexes with a variety of molecules.

Scientific Research Applications

Synthesis and Structural Analysis

- Researchers have synthesized compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and performed conformational analyses using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses help understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Comparative Structural Studies

- Structural comparisons have been made between similar compounds, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, to understand their stability and chemical reactivity. These studies are significant in comprehending the variations in molecular structures and their impact on reactivity (Sopková-de Oliveira Santos et al., 2003).

Optimized Synthesis Techniques

- Optimization of synthesis methods for medicinally important compounds like 3-(hetero)arylpyrazolo[1,5-a]pyridines has been researched. Such optimized techniques are crucial for high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Design and Synthesis of Novel Compounds

- Designing and synthesizing new compounds based on existing therapeutic agents, like pirfenidone, has been explored. These efforts aid in the development of new therapeutic options and understanding their spectral and structural properties (Abd El Kader et al., 2012).

Crystallography and Spectroscopy Studies

- Detailed crystallography and spectroscopy studies on similar boric acid ester compounds have been conducted to analyze molecular structures, vibrational properties, and physicochemical characteristics (Wu et al., 2021).

Applications in Polymer Synthesis

- The use of compounds with tetramethyl-1,3,2-dioxaborolan-2-yl groups in the synthesis of deeply colored polymers has been researched. These polymers exhibit solubility in common organic solvents and are used in various applications (Welterlich et al., 2012).

Catalytic and Enantioselective Applications

- Studies have focused on catalytic enantioselective borane reduction, which is crucial in synthesizing chiral compounds for pharmaceutical applications (Huang et al., 2010).

Isotope-Labeled Compound Synthesis

- Research has been conducted on the synthesis of isotope-labeled compounds, like HSP90 inhibitors, which are essential in studying the pharmacokinetics and metabolic pathways of drugs (Plesescu et al., 2014).

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of a new carbon-carbon bond.

Biochemical Pathways

The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in Suzuki-Miyaura coupling reactions . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds, depending on the specific targets involved.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and the resulting organic compounds synthesized through the Suzuki-Miyaura coupling reactions . These effects can range from the synthesis of complex organic molecules to potential impacts on cellular processes if the synthesized compounds interact with biological targets.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, Suzuki-Miyaura coupling reactions typically require a palladium catalyst and are often performed under mild, aqueous conditions .

properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNYJUPYICBCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639888 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

947191-69-7 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.